OptoDArG

Description

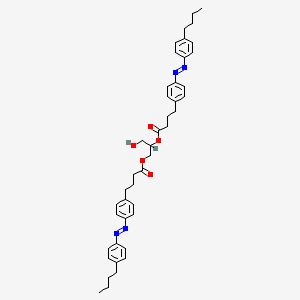

Structure

2D Structure

Properties

IUPAC Name |

[2-[4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoyloxy]-3-hydroxypropyl] 4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H52N4O5/c1-3-5-9-33-15-23-37(24-16-33)44-46-39-27-19-35(20-28-39)11-7-13-42(49)51-32-41(31-48)52-43(50)14-8-12-36-21-29-40(30-22-36)47-45-38-25-17-34(18-26-38)10-6-4-2/h15-30,41,48H,3-14,31-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBHLPDZJFKXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OCC(CO)OC(=O)CCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H52N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

OptoDArG: A Technical Guide to an Optically Controlled Diacylglycerol Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

OptoDArG is a synthetic, photoswitchable diacylglycerol (DAG) analog that provides researchers with precise spatiotemporal control over DAG-sensitive signaling pathways.[1] This optically controlled probe has emerged as a powerful tool for investigating the intricacies of lipid-gating in ion channels, particularly the Transient Receptor Potential Canonical (TRPC) family of cation channels.[2][3] By employing light to modulate the conformation of this compound, scientists can dissect the kinetics and molecular determinants of channel activation and sensitization with unprecedented resolution. This technical guide delves into the core principles of this compound, its mechanism of action, experimental protocols for its application, and a summary of key quantitative data.

Core Principle and Mechanism of Action

This compound's functionality is rooted in the photoisomerization of two azobenzene moieties integrated into its fatty acid chains.[4][5] These azobenzene groups can exist in two distinct conformations: a thermally stable trans isomer and a metastable cis isomer.

-

trans-OptoDArG (Inactive State): In its ground state or when exposed to blue light (approximately 430-488 nm), this compound adopts the trans conformation. In this form, it is largely inactive and does not significantly affect basal conductances in cells expressing TRPC channels.

-

cis-OptoDArG (Active State): Upon illumination with ultraviolet (UV) light (approximately 365-375 nm), this compound rapidly isomerizes to the cis conformation. This structural change renders the molecule biologically active, enabling it to function as a potent activator of DAG-sensitive proteins like TRPC3, TRPC6, and TRPC7 channels. The cis isomer effectively mimics the endogenous lipid messenger DAG, leading to the opening of these ion channels.

This reversible photoswitching allows for an "optical lipid clamp," where the concentration of the active lipid mediator in the cell membrane can be precisely controlled in real-time.

Signaling Pathway of this compound-mediated TRPC Channel Activation

The primary application of this compound has been to elucidate the lipid-gating mechanism of TRPC channels. The binding of cis-OptoDArG to these channels induces a conformational change that leads to channel opening and cation influx. The process can be visualized as follows:

Figure 1: this compound-mediated TRPC channel activation pathway.

Recent studies have also revealed a sensitization mechanism where low levels of cis-OptoDArG can bind to TRPC3 and induce a "sensitized" but still closed state. Subsequent activation of these sensitized channels leads to significantly faster opening kinetics.

Quantitative Data Summary

The following tables summarize key quantitative parameters from studies utilizing this compound.

| Parameter | Value | Cell Type | Target | Reference |

| Concentration | 20 µM | HEK293 | TRPC3 | |

| 30 µM | HEK293 | TRPC3 | ||

| 60 µM | HEK293 | NaV1.3 | ||

| Activation Wavelength | 365 nm | HEK293 | TRPC3, TRPC6 | |

| 375 nm | Planar Bilayers | KvAP | ||

| Deactivation Wavelength | 430 nm | HEK293 | TRPC3, TRPC6 | |

| 488 nm | Planar Bilayers | KvAP | ||

| Holding Potential | -40 mV | HEK293 | TRPC3 | |

| -60 mV | HEK293 | TRPC6 |

Table 1: Experimental Parameters for this compound Usage.

| Channel | Condition | Time Constant (τ) | Reference |

| TRPC3 WT | 1st Activation (100% UV) | Varies | |

| 2nd Activation (after sensitization) | Faster than 1st | ||

| TRPC6 WT | Activation (this compound) | ~1-2 s | |

| Deactivation (this compound) | ~1-2 s | ||

| TRPC3 G652A | Activation (100% UV) | Faster than WT |

Table 2: Kinetic Data of TRPC Channel Gating by this compound.

Experimental Protocols

Cell Culture and Transfection

-

Cell Maintenance: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 10 mM/L HEPES, 2 mM/L L-glutamine, 100 µg/mL streptomycin, and 100 U/mL penicillin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For transient expression of target ion channels (e.g., TRPC3), HEK293 cells are transfected using a suitable transfection reagent like PolyJet, following the manufacturer's protocol. Cells are typically seeded on glass coverslips for subsequent electrophysiology experiments.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol describes a typical experiment to measure this compound-induced currents.

Figure 2: General experimental workflow for this compound-based electrophysiology.

-

Preparation: Transfected HEK293 cells on coverslips are mounted in a perfusion chamber on an inverted microscope.

-

Recording: Whole-cell patch-clamp recordings are established. The extracellular solution contains the desired concentration of this compound (e.g., 20 µM).

-

Pre-illumination (Optional but Recommended): Before the first activation, a period of blue light illumination (e.g., 430 nm for 20 seconds) can be applied to ensure that all this compound molecules are in the inactive trans state.

-

Activation: A pulse of UV light (e.g., 365 nm for 10 seconds) is delivered to the cell to convert this compound to its cis isomer, thereby activating the TRPC channels. Inward currents are recorded at a negative holding potential (e.g., -40 mV).

-

Deactivation: A subsequent pulse of blue light (e.g., 430 nm for 10 seconds) is used to switch this compound back to the trans form, leading to channel closure.

-

Repetitive Cycling: This cycle of UV and blue light exposure can be repeated to study channel sensitization and desensitization.

-

Data Analysis: The recorded currents are typically normalized to the cell capacitance to obtain current densities. The activation and deactivation phases of the current traces can be fitted with exponential functions to determine the time constants (τ) of these processes.

Broader Applications and Future Directions

While the primary use of this compound has been in the study of TRPC channels, its application is expanding. It has been used to modulate the activity of voltage-gated potassium (Kv) channels by altering the physical properties of the lipid bilayer, such as membrane thickness. This demonstrates that this compound can act not only as a specific ligand but also as a modulator of the membrane environment itself.

The ability to optically control a key lipid second messenger opens up numerous avenues for research in areas such as:

-

Drug Discovery: Screening for compounds that modulate DAG-sensitive pathways.

-

Neuroscience: Investigating the role of TRPC channels in neuronal excitability and synaptic plasticity.

-

Cardiovascular Physiology: Exploring the function of DAG-sensitive channels in smooth muscle and cardiac cells.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. epub.jku.at [epub.jku.at]

Controlling Cell Signaling with Light: A Technical Guide to the Photoisomerization of OptoDArG

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of OptoDArG, a photoswitchable diacylglycerol (DAG) analog, for the precise optical control of cellular signaling pathways. By leveraging the principles of photopharmacology, this compound offers a powerful tool to investigate and manipulate cellular functions with high spatiotemporal resolution, opening new avenues for research and therapeutic development. This document provides a comprehensive overview of this compound's mechanism, quantitative performance data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Core Mechanism: Light-Induced Isomerization and Channel Gating

This compound is a synthetic diacylglycerol molecule incorporating two azobenzene moieties within its fatty acid chains.[1] This design allows for rapid and reversible photoisomerization, which forms the basis of its function. In its thermally stable trans conformation, this compound is inactive. However, upon illumination with ultraviolet (UV) light, it converts to the cis isomer.[1][2] This cis form is biologically active and mimics the endogenous second messenger DAG, enabling it to directly interact with and modulate the activity of specific cellular targets, most notably the Transient Receptor Potential Canonical (TRPC) family of ion channels.[2][3]

The activation of TRPC channels, particularly TRPC3, TRPC6, and TRPC7, by cis-OptoDArG leads to cation influx and subsequent changes in membrane potential, initiating a cascade of downstream signaling events. This activation can be rapidly reversed by exposing the system to blue light, which efficiently isomerizes this compound back to its inactive trans state, thus terminating the signal. This precise on/off switching capability provides unparalleled temporal control over cellular signaling.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of this compound for cell signaling control, compiled from various studies.

| Parameter | Value | Cell Type | Target | Reference |

| Activation Wavelength | 365 nm (UV) | HEK293 | TRPC3 | |

| 375 nm (UV) | N/A | KvAP Channels | ||

| Deactivation Wavelength | 430 nm (Blue) | HEK293 | TRPC3 | |

| 488 nm (Blue) | N/A | KvAP Channels | ||

| Concentration Used | 20 µM | HEK293 | TRPC3, TRPC6, TRPC7 | |

| 30 µM | HEK293 | TRPC3 | ||

| 60 µM | HEK293 | NaV1.3 | ||

| Light Pulse Duration (Activation) | 2 s | HEK293 | TRPC3 | |

| 10 s | HEK293 | TRPC3 | ||

| Light Pulse Duration (Deactivation) | 10 s | HEK293 | TRPC3 |

Table 1: Optical Control Parameters for this compound

| Target Channel | Mutant | Effect of this compound | Key Findings | Reference |

| TRPC3 | Wild-Type | Reversible activation of conductance | This compound is a highly efficient photoswitch for TRPC3. | |

| TRPC3 | G652A | Enhanced activity compared to WT | The G652 residue is critical for DAG recognition and channel gating. | |

| TRPC6 | Wild-Type | Light-induced activation of currents | Demonstrates the utility of this compound for studying TRPC6. | |

| TRPC7 | Wild-Type | Isoform-dependent exponential decay of current in the dark | Binding of cis-OptoDArG to TRPC channels can promote its thermal relaxation to the trans form. | |

| KvAP | Wild-Type | Modulation of channel activity through changes in membrane mechanics | Photoisomerization of this compound alters bilayer properties, affecting voltage-gated channels. |

Table 2: Effects of this compound on Various Ion Channels

Signaling Pathways and Experimental Workflows

The ability of this compound to mimic DAG allows for the specific interrogation of signaling pathways downstream of Phospholipase C (PLC). The primary pathway involves the direct activation of DAG-sensitive TRPC channels.

Caption: this compound signaling pathway for TRPC channel activation.

The general workflow for utilizing this compound in a cell-based assay involves several key steps, from cell preparation to data acquisition.

Caption: General experimental workflow for this compound-mediated cell signaling control.

Detailed Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.

-

Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 µg/ml streptomycin, and 100 U/ml penicillin.

-

Transfection: For experiments involving overexpression of a target channel, transfect cells with the appropriate plasmid DNA (e.g., hTRPC3-peYFP-C1) using a suitable transfection reagent according to the manufacturer's instructions.

-

Post-Transfection: Allow cells to express the protein for 24-48 hours before proceeding with experiments. Transfected cells can often be identified by a fluorescent protein tag.

Electrophysiological Recordings (Whole-Cell Patch Clamp)

-

Solutions:

-

Extracellular Solution (ECS): 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl₂, 2 mM CaCl₂, pH adjusted to 7.4 with NaOH.

-

Pipette Solution: 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl₂, 3 mM EGTA, pH adjusted to 7.3 with CsOH.

-

-

This compound Loading: Transfer coverslips with adherent cells to a perfusion chamber containing the extracellular solution supplemented with 20-30 µM this compound.

-

Patch Clamp Setup:

-

Perform whole-cell patch-clamp recordings using an appropriate amplifier and digitizer.

-

Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the pipette solution.

-

-

Recording Protocol:

-

Hold the cell at a membrane potential of -40 mV or apply voltage-ramp protocols (e.g., -130 to +80 mV).

-

Record baseline currents before optical stimulation.

-

Optical Stimulation and Data Acquisition

-

Light Source: Use a monochromator or LED light source capable of delivering light at approximately 365 nm (UV) and 430 nm (blue).

-

Stimulation Protocol:

-

To activate this compound, apply a pulse of UV light (e.g., 365 nm for 2-10 seconds).

-

To deactivate, apply a pulse of blue light (e.g., 430 nm for 3-10 seconds).

-

For experiments investigating thermal relaxation, monitor currents in the dark after UV activation.

-

A pre-illumination step with blue light can be used to ensure all this compound is in the inactive trans state before starting the experiment.

-

-

Data Acquisition:

-

Continuously record membrane currents throughout the experiment.

-

Low-pass filter signals at 2 kHz and digitize at 8 kHz.

-

Normalize current densities to cell capacitance.

-

Calcium Imaging

-

Calcium Indicator: Transfect cells with a genetically encoded calcium indicator such as R-GECO1.2.

-

Imaging Setup: Use an inverted microscope with an appropriate objective (e.g., 40x oil-immersion).

-

Solutions and this compound Loading: Use the same extracellular solution and this compound loading protocol as for electrophysiology.

-

Stimulation and Imaging:

-

Illuminate cells with the appropriate wavelength for the calcium indicator (e.g., 570 nm for R-GECO).

-

Apply UV and blue light pulses to photoisomerize this compound as described above.

-

Acquire fluorescence images to monitor changes in intracellular calcium concentration.

-

Applications in Drug Development and Research

The precise control offered by this compound makes it a valuable tool for:

-

Target Validation: Deciphering the specific roles of DAG-sensitive channels in cellular processes and disease models.

-

Compound Screening: Developing high-throughput screening assays where channel activation is controlled by light, potentially identifying novel modulators of TRPC channels.

-

Mechanistic Studies: Investigating the kinetics of channel gating and the structural determinants of ligand binding with high temporal resolution. The differential thermal relaxation of this compound when bound to different TRPC isoforms can provide insights into the structure of the DAG-binding pocket.

-

Neuroscience: Modulating neuronal excitability by controlling the activity of ion channels that influence membrane potential.

By providing a reversible and spatiotemporally precise method for manipulating a key signaling pathway, this compound and similar photopharmacological tools are poised to significantly advance our understanding of cell signaling and accelerate the development of novel therapeutics.

References

- 1. Characterization of DAG Binding to TRPC Channels by Target-Dependent cis–trans Isomerization of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Principle of OptoDArG in Photopharmacology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of OptoDArG, a photoswitchable diacylglycerol (DAG) analog, in the field of photopharmacology. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this innovative tool for the optical control of Transient Receptor Potential Canonical (TRPC) channels.

Core Principle of this compound

This compound is a synthetic, light-sensitive molecule designed to mimic the endogenous second messenger diacylglycerol (DAG). The core principle of its use in photopharmacology lies in its ability to undergo reversible isomerization when exposed to specific wavelengths of light. This photo-isomerization allows for the precise temporal and spatial control of TRPC channels, which are physiologically activated by DAG.

The molecule contains an azobenzene moiety, a chemical group that can exist in two distinct conformations: a thermally stable trans isomer and a metastable cis isomer. In its inactive, elongated trans state, this compound does not effectively bind to and activate TRPC channels. However, upon illumination with ultraviolet (UV) light, the azobenzene group isomerizes to the bent cis conformation. This change in shape mimics the structure of endogenous DAG, enabling it to bind to the DAG-binding site on TRPC channels and induce their opening. The process is reversible; exposure to blue light converts the cis isomer back to the inactive trans form, leading to channel closure. This rapid and reversible optical control makes this compound a powerful tool for studying the kinetics and physiological roles of TRPC channels with high precision.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for the use of this compound in photopharmacological experiments, primarily focusing on its application with TRPC3 and TRPC6 channels expressed in HEK293 cells.

| Parameter | Value | Target Channel(s) | Reference(s) |

| Activation Wavelength | ~365 nm (UV) | TRPC3, TRPC6, TRPC7 | [1][2][3] |

| Deactivation Wavelength | ~430 - 450 nm (Blue Light) | TRPC3, TRPC6, TRPC7 | [1][2] |

| Effective Concentration | 20 - 30 µM | TRPC3, TRPC6, TRPC7 | |

| Solvent | DMSO | Not applicable |

Table 1: Physicochemical and Application Properties of this compound. This table outlines the essential properties of this compound for experimental design.

| Parameter | Value | Experimental Conditions | Target Channel | Reference(s) |

| Activation Time Constant (τ_on) | Varies with light intensity; can be in the order of seconds | Whole-cell patch clamp, -40 mV holding potential, 100% UV light intensity | TRPC3 | |

| Deactivation Time Constant (τ_off) with Blue Light | Varies by isoform; e.g., faster for TRPC3 than TRPC6/7 | Whole-cell patch clamp, -40 mV holding potential | TRPC3, TRPC6, TRPC7 | |

| Thermal Relaxation (cis to trans in dark) | Slower than light-induced deactivation, isoform-dependent | Whole-cell patch clamp, following UV activation | TRPC3, TRPC6, TRPC7 | |

| Light Pulse Duration (Activation) | 1 - 10 seconds | 100% UV light intensity | TRPC3 | |

| Light Pulse Duration (Deactivation) | 3 - 10 seconds | Blue light | TRPC3 |

Table 2: Kinetic Parameters of this compound-mediated TRPC Channel Gating. This table provides key kinetic data for understanding the temporal dynamics of this compound action.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established practices in the field and are intended to serve as a starting point for experimental design.

Cell Culture and Transient Transfection of HEK293 Cells with TRPC3

This protocol describes the preparation of HEK293 cells for subsequent electrophysiological recordings.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Plasmid DNA encoding for human TRPC3

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM I Reduced Serum Medium

-

24-well plates or 35 mm dishes

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293 cells in a 24-well plate or 35 mm dish at a density that will result in 70-80% confluency on the day of transfection.

-

Preparation of DNA-Transfection Reagent Complex:

-

For each well of a 24-well plate, dilute 0.5 µg of TRPC3 plasmid DNA in 50 µL of Opti-MEM.

-

In a separate tube, dilute 1 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

-

-

Transfection:

-

Aspirate the culture medium from the HEK293 cells and wash once with PBS.

-

Add 400 µL of fresh, serum-free DMEM to each well.

-

Add the 100 µL of the DNA-transfection reagent complex dropwise to each well.

-

Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

-

-

Post-Transfection:

-

After the incubation period, replace the transfection medium with 500 µL of complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Incubate the cells for 24-48 hours before proceeding with electrophysiological recordings to allow for sufficient expression of the TRPC3 channels.

-

Whole-Cell Patch-Clamp Recording of this compound-Activated TRPC3 Currents

This protocol details the electrophysiological recording of TRPC3 currents activated by this compound.

Materials:

-

Transfected HEK293 cells expressing TRPC3

-

Patch-clamp rig with an inverted microscope, amplifier, digitizer, and data acquisition software

-

Micromanipulator

-

Borosilicate glass capillaries for patch pipettes

-

Pipette puller

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

-

Intracellular solution (in mM): 140 Cs-Gluconate, 8 NaCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA (pH adjusted to 7.2 with CsOH)

-

This compound stock solution (in DMSO)

-

Light source capable of delivering UV (~365 nm) and blue (~430 nm) light

Procedure:

-

Preparation:

-

Prepare fresh extracellular and intracellular solutions.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Prepare the final concentration of this compound (e.g., 30 µM) in the extracellular solution. Protect the solution from light.

-

-

Cell Plating and Mounting:

-

Plate the transfected HEK293 cells on glass coverslips suitable for microscopy and recording.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution containing this compound.

-

-

Patching and Whole-Cell Configuration:

-

Using the micromanipulator, approach a transfected cell with a patch pipette filled with intracellular solution.

-

Establish a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Recording:

-

Clamp the cell at a holding potential of -40 mV or -60 mV.

-

Record baseline current in the dark (or under blue light to ensure this compound is in the trans state).

-

To activate TRPC3 channels, apply a pulse of UV light (~365 nm) for a defined duration (e.g., 2-10 seconds).

-

To deactivate the channels, apply a pulse of blue light (~430 nm) for a similar duration.

-

Record the resulting inward currents.

-

-

Data Analysis:

-

Analyze the amplitude, activation kinetics (τ_on), and deactivation kinetics (τ_off) of the light-evoked currents using appropriate software.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the use of this compound.

Caption: Principle of this compound-mediated TRPC3 channel activation.

Caption: Physiological activation pathway of TRPC3 channels by DAG.

References

OptoDArG: A Technical Guide to a Photoswitchable Probe for Investigating Lipid-Gating of Ion Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of OptoDArG, a powerful photopharmacological tool for the precise control and study of lipid-gated ion channels. This document details the mechanism of action, experimental protocols, and key findings related to the use of this compound, with a primary focus on its application in elucidating the lipid-sensing machinery of Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3.

Introduction to this compound and Lipid-Gating

Lipid-gating is a fundamental mechanism of ion channel regulation where the channel's activity is directly controlled by lipids within the cell membrane.[1] Diacylglycerol (DAG) is a critical lipid second messenger that gates a variety of ion channels, including members of the TRPC family (TRPC3, TRPC6, and TRPC7).[2][3][4] Understanding the precise molecular interactions between DAG and these channels is crucial for deciphering their physiological roles and for the development of targeted therapeutics.

This compound is a chemically synthesized, photoswitchable analog of DAG.[2] This innovative tool incorporates an azobenzene moiety into its structure, allowing for reversible isomerization between a trans and a cis conformation upon illumination with specific wavelengths of light. The trans isomer is inactive, while the cis isomer mimics the action of endogenous DAG, potently activating TRPC3 channels. This optical control provides unprecedented spatiotemporal precision in studying channel gating, free from the complications of traditional agonist application.

Mechanism of Action of this compound

This compound's functionality is based on the principles of photopharmacology. The core mechanism involves the light-induced conformational change of the azobenzene group, which alters the molecule's shape and its ability to interact with the ion channel.

-

Inactive State (trans isomer): In the dark or under blue light (approximately 430 nm), this compound exists predominantly in its stable trans conformation. In this state, it does not effectively bind to or activate TRPC3 channels.

-

Active State (cis isomer): Upon illumination with UV or violet light (approximately 340-365 nm), this compound rapidly isomerizes to the cis conformation. This isomer is structurally analogous to DAG and potently activates TRPC3 channels, leading to cation influx.

-

Reversibility: The process is fully reversible. Exposure to blue light switches the molecule back to the inactive trans form, allowing for the deactivation of the channel on a rapid timescale.

This reversible control allows for what is termed an "optical lipid clamp," enabling researchers to precisely control the concentration of the active lipid agonist at the plasma membrane.

Figure 1. This compound photoswitching and TRPC3 channel activation.

Data Presentation: Quantitative Analysis of this compound-mediated TRPC3 Activation

The use of this compound in combination with electrophysiological techniques has yielded valuable quantitative data on TRPC3 channel function. The tables below summarize key findings from studies utilizing this compound.

| Parameter | PhoDAG-1 | This compound | Notes |

| Concentration Used | 400 µM | 30 µM | This compound is significantly more potent than the earlier generation photoswitchable DAG, PhoDAG-1. |

| Mean Current Density at +70 mV | ~10 pA/pF | ~40 pA/pF | This compound induces a much larger current response in TRPC3-expressing HEK293 cells. |

| Table 1: Comparison of PhoDAG-1 and this compound Efficacy on TRPC3 Channels. |

| Channel | Condition | Time Constant of Activation (τ) | Notes |

| TRPC3-WT | 100% UV Intensity | ~1.5 s | Wild-type TRPC3 activation kinetics. |

| TRPC3-G652A | 100% UV Intensity | ~0.5 s | The G652A mutation in the pore domain results in a significantly faster activation by cis-OptoDArG. |

| TRPC3-G652A | 50% UV Intensity | ~1.0 s | Reduced light intensity slows the activation of the mutant channel. |

| Table 2: Activation Kinetics of Wild-Type and Mutant TRPC3 Channels by this compound. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in using this compound to study lipid-gating of ion channels.

Cell Culture and Transfection

Objective: To prepare HEK293 cells expressing the ion channel of interest for subsequent electrophysiological or imaging experiments.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin

-

Plasmid DNA encoding the ion channel of interest (e.g., TRPC3)

-

Transfection reagent (e.g., Lipofectamine 2000 or PolyJet)

-

Glass coverslips

Protocol:

-

Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

The day before transfection, seed the cells onto glass coverslips in a 6-well plate at a density that will result in 50-80% confluency on the day of transfection.

-

On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. For a single well of a 6-well plate, typically 1-2 µg of plasmid DNA is used.

-

Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.

-

After incubation, replace the transfection medium with fresh, pre-warmed complete culture medium.

-

Allow the cells to express the protein for 24-48 hours before proceeding with experiments.

Figure 2. Workflow for cell culture and transfection.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To record the ion channel currents in response to photo-activation of this compound.

Materials:

-

Transfected HEK293 cells on coverslips

-

Patch-clamp rig with an amplifier, micromanipulator, and perfusion system

-

Inverted microscope

-

Light source for photostimulation (e.g., LED or laser) with appropriate filters for UV (~365 nm) and blue (~430 nm) light

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller and fire-polisher

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Intracellular solution (in mM): 140 Cs-methanesulfonate, 8 NaCl, 1 MgCl2, 10 HEPES, 10 BAPTA (pH 7.2 with CsOH)

-

This compound stock solution (in DMSO) and final working solution (e.g., 30 µM in extracellular solution)

Protocol:

-

Prepare patch pipettes from borosilicate glass capillaries using a puller to have a resistance of 3-5 MΩ when filled with intracellular solution.

-

Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Identify a transfected cell (often co-transfected with a fluorescent marker like GFP).

-

Approach the cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply the this compound-containing extracellular solution.

-

To activate the channel, illuminate the cell with UV light (~365 nm) for a defined duration (e.g., 10 seconds). Record the resulting inward current.

-

To deactivate the channel, illuminate the cell with blue light (~430 nm) for a defined duration (e.g., 10 seconds). Record the deactivation of the current.

-

Repeat the activation/deactivation cycles as needed for the experiment.

Figure 3. Workflow for whole-cell patch-clamp experiments with this compound.

Calcium Imaging

Objective: To visualize the influx of calcium resulting from the activation of TRPC3 channels by this compound.

Materials:

-

Transfected HEK293 cells on coverslips (co-transfected with a genetically encoded calcium indicator such as R-GECO)

-

Fluorescence microscope with a camera and appropriate filter sets for the calcium indicator

-

Light source for photostimulation (as in 4.2)

-

Extracellular solution containing CaCl2 (as in 4.2)

-

This compound working solution

Protocol:

-

Culture and transfect HEK293 cells with both the ion channel plasmid and the calcium indicator plasmid.

-

Mount the coverslip in an imaging chamber on the microscope stage.

-

Perfuse with this compound-containing extracellular solution.

-

Acquire a baseline fluorescence image of the cells.

-

Illuminate the cells with UV light (~365 nm) to activate this compound and open the TRPC3 channels.

-

Acquire a time-lapse series of fluorescence images to monitor the increase in intracellular calcium.

-

Illuminate with blue light (~430 nm) to deactivate this compound and observe the return of fluorescence to baseline.

-

Analyze the change in fluorescence intensity over time to quantify the calcium influx.

Key Findings and Applications

The application of this compound has led to significant insights into the mechanism of lipid-gating of TRPC3 channels.

-

Identification of a Lipid-Gating Fenestration: Through a combination of this compound-mediated "optical lipid clamp" and structure-guided mutagenesis, a single glycine residue (G652) in the pore domain of TRPC3 was identified as a critical component of the lipid-sensing machinery. This residue is located in a fenestration that is exposed to the lipid bilayer.

-

A Novel Concept of Lipid Sensing: These findings support a novel model of lipid sensing where DAG molecules access a binding site within the channel's pore domain through lateral fenestrations, directly influencing channel gating.

-

Probing Channel Sensitization: Repetitive photoactivation of this compound has revealed a sensitization process in TRPC3 channels, where prior exposure to the active cis isomer leads to faster activation upon subsequent stimulation. This suggests that DAG binding can induce a long-lived, pre-activated state of the channel.

Conclusion

This compound has proven to be an invaluable tool for the study of lipid-gated ion channels, offering unparalleled temporal and spatial control over channel activation. This technical guide provides a framework for researchers to employ this compound in their own investigations into the complex interplay between lipids and ion channels. The detailed protocols and summarized data serve as a starting point for further exploration of this exciting area of research, with potential applications in understanding fundamental physiological processes and in the development of novel therapeutics targeting lipid-gated channels.

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. Video: Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells [jove.com]

- 3. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell culture and transfection for ion channel studies [bio-protocol.org]

OptoDArG: A Photoswitchable Probe for Investigating Lipid Signaling in Foundational Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

OptoDArG is a synthetic, photoswitchable diacylglycerol (DAG) analog that provides researchers with unprecedented spatiotemporal control over cellular signaling pathways regulated by DAG.[1][2] This optical tool undergoes reversible isomerization when exposed to specific wavelengths of light, allowing for the precise activation and deactivation of DAG-sensitive proteins.[1][3] In its inactive trans state, this compound has minimal biological effect. Upon illumination with UV light (typically around 365 nm), it converts to the active cis isomer, mimicking the function of endogenous DAG. Reversion to the inactive trans state is achieved by illumination with blue light (around 430-450 nm) or through thermal relaxation.[1] This technical guide explores the foundational research applications of this compound, detailing its use in elucidating the function of Transient Receptor Potential Canonical (TRPC) channels and other lipid-gated ion channels.

Core Mechanism and Signaling Pathways

This compound's primary application has been in the study of TRPC channels, a family of non-selective cation channels that play crucial roles in calcium signaling. Specifically, TRPC3, TRPC6, and TRPC7 are known to be directly gated by DAG. This compound allows for the precise investigation of this lipid-gating mechanism by acting as an "optical clamp," enabling researchers to control the concentration of active DAG in the plasma membrane with high temporal and spatial resolution.

The binding of cis-OptoDArG to a lipid-coordination site, designated L2, within the pore domain of TRPC channels is a critical step in channel activation. This interaction induces a conformational change in the channel, leading to its opening and subsequent cation influx, primarily Ca2+ and Na+. Foundational research has utilized this compound to demonstrate that initial exposure to DAG can sensitize TRPC3 channels, leading to faster activation kinetics upon subsequent stimulation. This sensitization is promoted by specific mutations within the L2 binding site, such as G652A.

Beyond TRPC channels, this compound has been employed to investigate the role of membrane mechanics in regulating the activity of voltage-gated potassium (Kv) channels. The photoisomerization of this compound embedded in the lipid bilayer alters the physical properties of the membrane, such as its thickness. This light-induced change in membrane mechanics can, in turn, modulate the gating of mechanosensitive ion channels like KvAP, providing a novel approach to studying the interplay between the lipid environment and channel function.

Quantitative Data Summary

The following tables summarize quantitative data from foundational studies utilizing this compound to probe ion channel function.

Table 1: this compound Concentration and Light Parameters for TRPC Channel Modulation

| Cell Type | Target Channel | This compound Concentration | UV Light Wavelength (nm) | Blue Light Wavelength (nm) | Reference |

| HEK293 | TRPC3-WT | 30 µM | 365 | 430 | |

| HEK293 | TRPC3-G652A | 30 µM | 365 | 430 | |

| HEK293 | TRPC3-WT, M586A, G652A | 20 µM | 365 | 430 | |

| HEK293T | hTRPC6 | 30 µM | 360 | 450 |

Table 2: Electrophysiological Effects of this compound on TRPC3 Channels

| Channel | Condition | Parameter | Value | Reference |

| TRPC3-WT | Repetitive this compound (20 µM) photoactivation | Inward current at -40 mV | Variable, shows sensitization | |

| TRPC3-G652A | Repetitive this compound (20 µM) photoactivation | Inward current at -40 mV | Enhanced sensitization vs. WT | |

| TRPC3-WT | This compound (30 µM) vs. PhoDAG-1 (400 µM) | Current Density at +70 mV | This compound induces larger currents | |

| TRPC3-G652A | This compound (30 µM) vs. PhoDAG-1 (400 µM) | Current Density at +70 mV | This compound induces significantly larger currents |

Table 3: Kinetic Parameters of this compound-Induced TRPC3 Activation

| Channel | Condition | Parameter (Tau ON) | Fold Change (2nd vs 1st activation) | Reference |

| TRPC3-WT | Reduced initial photoactivation | Time constant of current activation | ~1.5 | |

| TRPC3-G652A | Reduced initial photoactivation | Time constant of current activation | ~2.5 |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TRPC Channel Activation

This protocol details the methodology for measuring this compound-induced currents in HEK293 cells expressing TRPC channels.

a. Cell Culture and Transfection:

-

HEK293 cells are cultured in standard media.

-

Cells are transiently transfected with plasmids encoding the TRPC channel of interest (e.g., TRPC3-WT or mutants).

b. Electrophysiological Recording:

-

Coverslips with adherent cells are transferred to a perfusion chamber on an inverted microscope.

-

The chamber is filled with an extracellular solution (ECS) containing (in mM): 140 NaCl, 10 HEPES, 10 glucose, 2 MgCl₂, 2 CaCl₂, adjusted to pH 7.4.

-

The pipette solution contains (in mM): 150 cesium methanesulfonate, 20 CsCl, 15 HEPES, 5 MgCl₂, 3 EGTA, titrated to pH 7.3 with CsOH.

-

Whole-cell patch-clamp recordings are performed at a holding potential of -40 mV or using voltage ramps (e.g., -130 to +80 mV).

c. Photostimulation:

-

This compound is added to the bath solution at the desired concentration (e.g., 20-30 µM).

-

To ensure all this compound is in the inactive trans state, a pre-illumination step with blue light (430 nm) for 20 seconds can be performed.

-

UV light (365 nm) is applied for a defined duration (e.g., 1-10 seconds) to photo-isomerize this compound to its cis form and activate TRPC channels.

-

Blue light (430 nm) is applied for a defined duration (e.g., 3-10 seconds) to revert this compound to its trans form and deactivate the channels.

-

Currents are recorded continuously during the photostimulation protocol.

Calcium Imaging

This protocol outlines the methodology for measuring intracellular calcium changes in response to this compound-mediated TRPC channel activation.

a. Cell Preparation:

-

HEK293 cells are co-transfected with the TRPC channel of interest and a genetically encoded calcium indicator (e.g., R-GECO).

-

Cells are seeded on coverslips for imaging.

b. Imaging Setup:

-

Coverslips are placed in a bath containing ECS with 20 µM this compound on an inverted microscope.

-

The calcium indicator is excited at its specific wavelength (e.g., 570 nm for R-GECO).

c. Photostimulation and Imaging:

-

A baseline fluorescence is recorded.

-

UV light (365 nm) is applied for a short duration (e.g., 5 seconds) to activate the channels.

-

Fluorescence intensity is monitored to detect changes in intracellular calcium.

-

Blue light (430 nm) is applied (e.g., for 3 seconds) to deactivate the channels and observe the return to baseline calcium levels.

-

Repetitive cycles of UV and blue light can be used to study phenomena like channel sensitization.

Conclusion

This compound has emerged as a powerful tool in foundational cell biology and pharmacology research. Its ability to optically control the concentration of a key lipid second messenger provides a level of precision that is unattainable with traditional pharmacological methods. The applications detailed in this guide, primarily focusing on the elucidation of TRPC and Kv channel gating mechanisms, highlight the utility of this compound in dissecting complex signaling pathways. As research into lipid-protein interactions continues to expand, the use of this compound and other photoswitchable lipids is poised to yield further critical insights into the fundamental processes that govern cellular function.

References

An In-depth Technical Guide to OptoDArG Photoswitching: Core Principles and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and experimental applications of OptoDArG, a photoswitchable diacylglycerol (DAG) analog. This compound allows for precise optical control over cellular signaling pathways mediated by DAG, offering a powerful tool for research and drug development. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Principles of this compound Photoswitching

This compound is a synthetic, photochromic lipid that mimics the structure and function of the endogenous second messenger diacylglycerol (DAG).[1][2] Its molecular structure incorporates two azobenzene moieties within its acyl chains.[1][3] This design enables rapid and reversible isomerization between two distinct conformations—trans and cis—upon illumination with light of specific wavelengths.[1]

In its thermally stable trans state, which is adopted in the dark, this compound is biologically inactive. Exposure to ultraviolet (UV) light (typically around 365 nm) triggers a rapid conversion to the cis conformation. The cis-OptoDArG isomer is the biologically active form, capable of binding to and activating DAG-sensitive proteins, such as Transient Receptor Potential Canonical (TRPC) channels and Protein Kinase C (PKC). Subsequent illumination with blue light (around 430 nm) efficiently reverts the molecule back to its inactive trans state, effectively terminating the biological signal. This ability to optically toggle the activity of a key signaling lipid provides unparalleled spatiotemporal control over cellular processes.

The primary application of this compound has been in the study of TRPC channels, which are non-selective cation channels involved in a multitude of physiological and pathological processes. By using this compound, researchers can precisely control the activation and deactivation of these channels, a technique referred to as an "optical lipid clamp". This has allowed for detailed kinetic studies of channel gating and the identification of lipid-binding sites within the channel structure.

Quantitative Data Summary

The following tables summarize key quantitative data from electrophysiological experiments utilizing this compound to modulate TRPC channel activity. These experiments are typically performed in HEK293 cells heterologously expressing the TRPC channel of interest.

| Compound | Concentration | Target Channel | Current Density at -90 mV (pA/pF) | Current Density at +70 mV (pA/pF) | Reference |

| This compound | 30 µM | TRPC3-WT | -25.8 ± 6.3 | 24.3 ± 5.9 | |

| PhoDAG-1 | 400 µM | TRPC3-WT | -3.9 ± 1.3 | 4.1 ± 1.4 | |

| This compound | 30 µM | G652A mutant | -118.7 ± 22.4 | 105.3 ± 20.1 | |

| PhoDAG-1 | 400 µM | G652A mutant | -10.3 ± 2.9 | 10.1 ± 2.8 |

| Experimental Condition | Time Constant of Activation (Tau_on) | Fold Change in Tau_on (2nd vs 1st pulse) | Reference |

| TRPC3-WT (1st UV pulse) | ~1.5 s | N/A | |

| TRPC3-WT (2nd UV pulse) | ~0.5 s | ~3-fold decrease | |

| G652A mutant (1st UV pulse) | ~2.5 s | N/A | |

| G652A mutant (2nd UV pulse) | ~0.25 s | ~10-fold decrease |

Experimental Protocols

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used for their high transfection efficiency and low endogenous TRPC channel expression.

-

Culture Medium: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 10 mM HEPES, 2 mM L-glutamine, 100 µg/mL streptomycin, and 100 U/mL penicillin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For heterologous expression of TRPC channels, cells are transiently transfected with plasmid DNA encoding the desired channel construct using a suitable transfection reagent like PolyJet, following the manufacturer's protocol. Cells are typically seeded on glass coverslips 24 hours prior to electrophysiological recordings.

Electrophysiology (Whole-Cell Patch-Clamp)

-

Mounting: Coverslips with transfected cells are transferred to a perfusion chamber on the stage of an inverted microscope.

-

External Solution (ECS): The standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Internal Solution: The intracellular (pipette) solution typically contains (in mM): 140 CsCl, 10 HEPES, 1 EGTA, and 0.1 Na-GTP, with the pH adjusted to 7.2 with CsOH.

-

This compound Application: this compound is added to the external solution at the desired concentration (e.g., 20-30 µM). To ensure all this compound is in the inactive trans state before the experiment, the setup can be pre-illuminated with blue light (430 nm) for approximately 20 seconds.

-

Recording: Whole-cell patch-clamp recordings are performed using an appropriate amplifier and data acquisition system. Cells are typically held at a holding potential of -40 mV or as specified in the experimental design.

-

Photoswitching:

-

Activation (trans to cis): Illuminate the cell with UV light (e.g., 365 nm) for a defined duration (e.g., 1-10 seconds) to activate this compound.

-

Deactivation (cis to trans): Illuminate the cell with blue light (e.g., 430 nm) for a defined duration (e.g., 3-10 seconds) to deactivate this compound.

-

-

Data Analysis: The resulting ionic currents are recorded and analyzed to determine parameters such as current density (pA/pF) and activation/deactivation kinetics (time constants).

Visualizations

Signaling Pathway of this compound Action

Caption: Light-induced isomerization of this compound and subsequent TRPC channel activation.

Experimental Workflow for this compound Photoswitching

Caption: Step-by-step workflow for a typical this compound photoswitching experiment.

References

Probing Diacylglycerol Signaling Pathways with OptoDArG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol (DAG) is a critical second messenger lipid that modulates a wide array of cellular processes through the activation of specific effector proteins. The transient and localized nature of DAG signaling has historically presented challenges to its study. OptoDArG, a photoswitchable diacylglycerol analog, offers an unprecedented level of spatiotemporal control, enabling precise investigation of DAG-dependent signaling pathways. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in cellular research. We present quantitative data from key experiments in structured tables and include diagrams of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this powerful research tool.

Introduction to this compound

This compound is a synthetic, azobenzene-containing diacylglycerol that allows for the optical control of DAG signaling.[1][2] This "photolipid" exists in two isomeric states: a biologically inactive trans conformation in the dark or under blue light, and an active cis conformation upon exposure to UV light.[1][3] This rapid and reversible photoisomerization enables researchers to precisely initiate and terminate DAG signaling cascades with high spatiotemporal resolution, mimicking the endogenous production of DAG.[1]

The active cis-OptoDArG mimics the function of endogenous DAG by binding to and activating DAG-sensitive proteins, such as protein kinase C (PKC) isoforms and Transient Receptor Potential Canonical (TRPC) channels. This optical control allows for the detailed study of the kinetics and downstream effects of DAG signaling in various cellular contexts.

Mechanism of Action

The core of this compound's functionality lies in the photoisomerization of its azobenzene moiety. In its thermally stable trans state, the molecule is linear and does not effectively bind to the C1 domains of DAG effector proteins. Upon illumination with UV-A light (typically around 365 nm), the azobenzene group undergoes a conformational change to the bent cis isomer. This cis form is structurally analogous to endogenous DAG, allowing it to interact with and activate downstream targets. The signaling can be rapidly terminated by exposing the system to blue light (around 430-488 nm), which reverts this compound to its inactive trans state, or through slower thermal relaxation in the dark.

Key Signaling Pathways Modulated by this compound

This compound has been instrumental in dissecting signaling pathways downstream of DAG production. A primary example is the activation of TRPC channels, which are non-selective cation channels involved in calcium signaling.

Upon photoactivation to its cis form, this compound binds to DAG-sensing domains on TRPC3, TRPC6, and TRPC7 channels, inducing a conformational change that opens the channel pore. This leads to an influx of cations, including Ca²⁺, which then propagates downstream signaling events. Studies have shown that this compound can induce TRPC3 channel sensitization, where an initial exposure to the active compound leads to faster and more robust activation upon subsequent stimulation.

Another well-characterized pathway involves the recruitment and activation of Protein Kinase C (PKC). The C1 domain of PKC directly binds to DAG, leading to the translocation of PKC from the cytosol to the plasma membrane, a key step in its activation. Photoactivation of this compound rapidly triggers this translocation, allowing for precise control over PKC-mediated phosphorylation events.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published studies utilizing this compound.

Table 1: this compound Photoconversion and Application Parameters

| Parameter | Value | Cell Type / System | Reference |

| Concentration | 20 µM | HEK293 cells | |

| 30 µM | HEK293 cells | ||

| 60 µM | HEK293 cells | ||

| Activation Wavelength (UV) | 365 nm | HEK293 cells | |

| 340 nm | Not specified | ||

| 375 nm | Planar Lipid Bilayers | ||

| Deactivation Wavelength (Blue Light) | 430 nm | HEK293 cells | |

| 488 nm | Planar Lipid Bilayers | ||

| UV Illumination Duration | 10 seconds | HEK293 cells | |

| Blue Light Illumination Duration | 3 - 10 seconds | HEK293 cells |

Table 2: Electrophysiological Effects of this compound on TRPC Channels in HEK293 Cells

| Parameter | Channel | Condition | Value | Reference |

| Holding Potential | TRPC3 | Whole-cell patch-clamp | -40 mV | |

| TRPC6 | Whole-cell patch-clamp | -60 mV | ||

| Current Activation (τ_on) | TRPC3-WT | 1st UV pulse | ~450 ms | |

| TRPC3-WT | 2nd UV pulse (sensitized) | Significantly faster | ||

| TRPC3-G652A | 1st UV pulse | Facilitated vs. WT | ||

| Current Deactivation (Blue Light) | TRPC3 | Exponential decay | Isoform-dependent | |

| TRPC6 | Exponential decay | Isoform-dependent | ||

| TRPC7 | Exponential decay | Isoform-dependent | ||

| Current Density (TRPC3) | PhoDAG-1 | UV activation | Minute | |

| This compound | UV activation | Significantly higher than PhoDAG-1 |

Experimental Protocols

Cell Culture and Transfection

This protocol is adapted for Human Embryonic Kidney 293 (HEK293) cells, a common system for studying ion channel function.

-

Cell Culture : Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 2 mM L-glutamine, 100 µg/mL streptomycin, and 100 U/mL penicillin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Transfection :

-

One day before the experiment, detach cells using a suitable reagent (e.g., Accutase).

-

Centrifuge the cell suspension and resuspend the pellet in a serum-free medium.

-

Transiently transfect the cells with the plasmid DNA encoding the protein of interest (e.g., TRPC3) using a transfection reagent like PolyJet, following the manufacturer's protocol.

-

Seed the transfected cells onto glass coverslips suitable for microscopy and electrophysiology.

-

After approximately 6 hours, replace the medium with a complete culture medium and incubate for 24 hours before the experiment.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the measurement of ion channel currents in response to this compound photoactivation.

-

Preparation :

-

Mount a coverslip with transfected cells in a perfusion chamber on an inverted microscope.

-

Prepare the appropriate extracellular and intracellular solutions. The intracellular solution in the patch pipette should contain the inactive trans-OptoDArG.

-

-

Recording :

-

Establish a whole-cell patch-clamp configuration on a transfected cell.

-

Allow at least 10 minutes in the dark for the inactive this compound to diffuse from the pipette into the cell membrane.

-

Set the holding potential (e.g., -40 mV for TRPC3 studies).

-

-

Photoactivation :

-

To ensure all this compound is in the inactive state, a pre-illumination step with blue light (e.g., 430 nm for 20 seconds) can be performed.

-

Record baseline current in the dark.

-

Apply a pulse of UV light (e.g., 365 nm for 10 seconds) to photoisomerize this compound to its active cis form and record the induced current.

-

To deactivate the channels, apply a pulse of blue light (e.g., 430 nm for 10 seconds) to revert this compound to the trans state.

-

Multiple cycles of activation and deactivation can be performed on the same cell.

-

Calcium Imaging

This protocol is for monitoring intracellular calcium changes in response to this compound-mediated channel activation.

-

Cell Preparation :

-

Transfect cells with the channel of interest (e.g., TRPC3) and a genetically encoded calcium indicator (e.g., R-GECO).

-

Alternatively, load cells with a calcium-sensitive dye.

-

-

Imaging :

-

Mount the coverslip on a fluorescence microscope equipped for live-cell imaging and wavelength-specific illumination.

-

Incubate the cells with this compound in the dark.

-

-

Experiment :

-

Acquire a baseline fluorescence signal of the calcium indicator.

-

Illuminate the cells with UV light (e.g., 365 nm for 5 seconds) to activate this compound.

-

Record the change in fluorescence of the calcium indicator over time.

-

Illuminate with blue light (e.g., 430 nm for 3 seconds) to deactivate this compound and observe the return to baseline fluorescence.

-

Normalize the fluorescence signal (F/F₀) to quantify the change in intracellular calcium concentration.

-

Conclusion

This compound has emerged as a powerful tool for the precise optical control of diacylglycerol signaling pathways. Its ability to be rapidly and reversibly switched between an inactive and active state provides researchers with unparalleled spatiotemporal resolution for activating DAG effectors like TRPC channels and PKC. The detailed protocols and compiled quantitative data in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to explore the intricate roles of DAG in cellular physiology and pathophysiology. The continued application of this compound and similar photopharmacological tools promises to further unravel the complexities of lipid signaling.

References

- 1. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of DAG Binding to TRPC Channels by Target-Dependent cis-trans Isomerization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diacylglycerol Activates the Drosophila Light Sensitive Channel TRPL Expressed in HEK Cells - PMC [pmc.ncbi.nlm.nih.gov]

OptoDArG: A Photoswitchable Probe for Precision Control of Diacylglycerol Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

OptoDArG is a synthetic, photoswitchable diacylglycerol (DAG) analog that provides researchers with unprecedented spatiotemporal control over DAG-sensitive signaling pathways.[1][2] This molecule incorporates azobenzene moieties into its fatty acid chains, allowing for rapid and reversible isomerization between a biologically active cis conformation and an inactive trans conformation upon exposure to specific wavelengths of light.[3][4] This optical control makes this compound a powerful tool for the precise investigation of cellular processes regulated by DAG, particularly the activation of Transient Receptor Potential Canonical (TRPC) channels.[1] This technical guide details the key features, properties, and experimental applications of this compound.

Core Features and Mechanism of Action

This compound's functionality is rooted in the photoisomerization of its azobenzene groups. In its thermally stable trans state, the molecule is inactive. Upon irradiation with ultraviolet (UV) light (typically ~365 nm), it converts to the cis isomer, which mimics the structure of endogenous DAG and activates DAG-sensitive proteins. Subsequent exposure to blue light (~430-460 nm) rapidly reverts the molecule to its inactive trans form, effectively terminating the signal. This rapid on/off switching capability allows for precise temporal control of signaling pathways.

Key Properties:

-

Photoswitchable Activity: Activation by UV light and deactivation by blue light enables repeatable and temporally precise control of cellular signaling.

-

High Efficiency: this compound has been shown to be a highly efficient activator of TRPC3 channels, inducing robust currents upon photoactivation.

-

TRPC Channel Modulation: It is extensively used to study the lipid-gating mechanisms of TRPC3, TRPC6, and TRPC7 channels.

-

PKC Translocation: Photoactivation of this compound can induce the translocation of Protein Kinase C alpha (PKCα) from the cytosol to the plasma membrane, a key event in DAG signaling.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of this compound in cellular assays, primarily focusing on its effects on TRPC channels.

| Parameter | Value | Cell Type | Channel | Reference(s) |

| Concentration | 20 µM | HEK293 | TRPC3 | |

| 30 µM | HEK293T | hTRPC6 | ||

| Activation Wavelength | 365 nm (UV) | HEK293, HEK293T | TRPC3, hTRPC6 | |

| Deactivation Wavelength | 430 nm / 450 nm (Blue) | HEK293, HEK293T | TRPC3, hTRPC6 | |

| Holding Potential | -40 mV | HEK293 | TRPC3 | |

| -60 mV | HEK293T | hTRPC6 |

| Channel Mutant | Activation Characteristic | Observation | Reference(s) |

| TRPC3-WT | Sigmoidal activation kinetics | Maximum activation reached after ~30 seconds of repetitive stimulation. | |

| TRPC3-G652A | Significantly reduced activation delay compared to WT | Indicates decreased cooperativity in channel gating. Altered discrimination between different DAG molecules. |

Signaling Pathway and Experimental Workflow

This compound-Mediated TRPC Channel Activation

The primary application of this compound is the optical control of DAG-sensitive ion channels like TRPC3. The signaling pathway is direct: upon photoisomerization to its cis form, this compound binds to the TRPC3 channel, inducing a conformational change that opens the channel pore and allows cation influx.

References

- 1. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of DAG Binding to TRPC Channels by Target-Dependent cis–trans Isomerization of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of DAG Binding to TRPC Channels by Target-Dependent cis-trans Isomerization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

OptoDArG: A Photoswitchable Probe for Unraveling Lipid Gating of TRPC Channels

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and application of OptoDArG, a powerful photoswitchable diacylglycerol (DAG) analog. This compound has emerged as a crucial tool for the precise spatiotemporal control of Transient Receptor Potential Canonical (TRPC) channels, offering unprecedented insights into their lipid-gating mechanisms. This document details the core principles of this compound, its mechanism of action, experimental protocols for its use, and quantitative data derived from key studies.

Discovery and Development

This compound was engineered to overcome the limitations of traditional methods for studying DAG-sensitive ion channels.[1] The challenge lay in the transient and localized nature of endogenous DAG signaling. To address this, researchers developed a synthetic DAG molecule incorporating two arachidonyl-mimetic photoswitchable azobenzene chains.[1] This design allows for rapid and reversible control of the molecule's shape, and therefore its biological activity, using light.

The core innovation of this compound lies in its ability to be switched between an inactive trans conformation in the dark or under blue light (around 430 nm) and an active cis conformation upon exposure to UV light (around 365 nm).[1][2] This optical control enables researchers to mimic the rapid production and removal of DAG at the plasma membrane with high precision, a technique referred to as an "optical lipid clamp".[1]

Mechanism of Action

This compound's primary targets are the DAG-sensitive TRPC channels, specifically TRPC3, TRPC6, and TRPC7. These channels are non-selective cation channels that play vital roles in various physiological processes by translating lipid signals into changes in cation permeability and membrane potential.

In its inactive trans state, this compound does not significantly affect the basal activity of TRPC channels. Upon photoisomerization to the cis form by UV light, this compound activates TRPC channels, leading to cation influx and membrane depolarization. This activation is rapid and reversible; subsequent illumination with blue light reverts this compound to its inactive trans state, causing the channels to close.

Studies have revealed that this compound interacts with a specific lipid-binding site within the pore domain of TRPC channels, known as the L2 lipidation site. The binding of cis-OptoDArG to this site is thought to induce a conformational change in the channel, leading to its opening. Interestingly, initial exposure to cis-OptoDArG can induce a "sensitized" state in TRPC3 channels, where subsequent activations occur more rapidly.

Quantitative Data

The following tables summarize key quantitative data from electrophysiological studies of this compound's effects on TRPC channels.

Table 1: this compound Concentration and Light Wavelengths for TRPC Channel Modulation

| Parameter | Value | Reference |

| This compound Concentration | 20-30 µM | |

| Activation Wavelength (trans to cis) | 360-365 nm (UV light) | |

| Deactivation Wavelength (cis to trans) | 430-450 nm (Blue light) |

Table 2: Kinetic Parameters of this compound-Induced TRPC Channel Activity

| Channel | Parameter | Value | Conditions | Reference |

| TRPC3-WT | Activation Delay | Significantly longer than G652A mutant | 30 µM this compound, 100% UV intensity | |

| TRPC3-G652A | Activation Delay | Significantly reduced compared to WT | 30 µM this compound, 100% UV intensity | |

| TRPC3 | Sensitization (Tau ON) | Fold change between 1st and 2nd activation | Repetitive photoactivation with 20 µM this compound | |

| TRPC6 | Deactivation Time Constant (Blue Light) | Varies between isoforms | 20 µM this compound | |

| TRPC7 | Deactivation Time Constant (Blue Light) | Varies between isoforms | 20 µM this compound | |

| TRPC3 | Deactivation Time Constant (Dark) | Varies between isoforms | 30 µM this compound | |

| TRPC6 | Deactivation Time Constant (Dark) | Varies between isoforms | 30 µM this compound | |

| TRPC7 | Deactivation Time Constant (Dark) | Varies between isoforms | 30 µM this compound |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of this compound-induced currents in HEK293 cells overexpressing TRPC channels.

Materials:

-

HEK293 cells expressing the TRPC channel of interest

-

This compound (20-30 µM)

-

Extracellular solution (ECS): 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.4

-

Pipette solution: 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl₂, 3 mM EGTA, pH 7.3

-

Patch-clamp rig with an inverted microscope

-

Light source capable of delivering UV (e.g., 365 nm) and blue (e.g., 430 nm) light

Procedure:

-

Seed HEK293 cells expressing the target TRPC channel on coverslips.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with ECS containing this compound.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a holding potential of -40 mV or -60 mV.

-

To activate the TRPC channels, illuminate the cell with UV light (e.g., 365 nm for 5-10 seconds).

-

Record the resulting inward current.

-

To deactivate the channels, illuminate the cell with blue light (e.g., 430 nm for 3-10 seconds).

-

Voltage ramps (e.g., from -100 mV to +100 mV) can be applied to determine the current-voltage (I-V) relationship of the light-activated currents.

-

For sensitization experiments, apply repetitive cycles of UV and blue light illumination.

Calcium Imaging

This protocol outlines the measurement of intracellular calcium changes in response to this compound-mediated TRPC channel activation.

Materials:

-

HEK293 cells expressing the TRPC channel of interest

-

This compound (20 µM)

-

Calcium indicator dye (e.g., R-GECO)

-

Extracellular solution (ECS) as described above

-

Fluorescence microscope with appropriate filter sets and a light source for photo-switching this compound.

Procedure:

-

Transfect cells with the TRPC channel and a genetically encoded calcium indicator like R-GECO.

-

Seed the cells on coverslips.

-

Transfer a coverslip to the imaging chamber and incubate with ECS containing 20 µM this compound.

-

Illuminate the cells with the excitation wavelength for the calcium indicator (e.g., 570 nm for R-GECO).

-

Acquire a baseline fluorescence signal.

-

To activate TRPC channels, illuminate the cells with UV light (e.g., 365 nm for 5 seconds).

-

Record the increase in fluorescence intensity, which corresponds to an influx of Ca²⁺.

-

To deactivate the channels, illuminate with blue light (e.g., 430 nm for 3 seconds).

-

Monitor the return of the fluorescence signal to baseline.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound-mediated TRPC channel activation.

Experimental Workflow for Electrophysiology

Caption: Experimental workflow for whole-cell patch-clamp recordings with this compound.

Logical Relationship of this compound Isomerization and Channel State

Caption: Logical relationship between light, this compound state, and channel activity.

References

OptoDArG and its Interaction with TRPC Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a multitude of physiological processes, making them significant targets for therapeutic intervention. A key activator of a subset of these channels (TRPC3, TRPC6, and TRPC7) is the lipid second messenger diacylglycerol (DAG). The study of DAG-mediated TRPC channel gating has been significantly advanced by the development of photoswitchable DAG analogs, most notably OptoDArG. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in elucidating the intricate interactions with TRPC channels. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction to this compound: A Photoswitchable Diacylglycerol Analog

This compound is a synthetic, photochromic ligand designed to mimic the endogenous TRPC channel activator, diacylglycerol.[1][2] Its structure incorporates two azobenzene moieties within its fatty acid chains, which confer its photoswitchable properties.[3] This allows for precise spatiotemporal control over its activity using light, a technique often referred to as an "optical lipid clamp".[4][5]

In its inactive, thermally stable trans conformation (in the dark or under blue light), this compound does not significantly activate TRPC channels. Upon irradiation with ultraviolet (UV) light, it rapidly isomerizes to the cis conformation, which is the active form that gates TRPC channels. This process is reversible; exposure to blue light efficiently reverts this compound back to its inactive trans state. This rapid and reversible control makes this compound a powerful tool to study the kinetics and molecular determinants of TRPC channel activation by DAG.

Mechanism of Action: this compound and TRPC Channel Gating

This compound activates TRPC channels, particularly TRPC3 and TRPC6, by directly binding to a lipid-binding pocket within the channel protein. Cryo-electron microscopy and structure-guided mutagenesis studies have identified a crucial lipid interaction site, designated L2, located in the pore domain of the channel. This site is a lateral fenestration exposed to the lipid bilayer, and specific residues within this pocket are critical for DAG recognition and channel gating.